2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol
Description
Systematic Nomenclature and Synonym Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary name being 2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-ol. This nomenclature directly indicates the presence of four hydroxymethyl substituents located at positions 2, 2, 6, and 6 of the cyclohexane ring, along with an additional hydroxyl group at position 1. The compound is officially registered with the Chemical Abstracts Service under registry number 5416-55-7.
The extensive synonym database for this compound reflects different approaches to nomenclature based on structural elements and functional groups. The European Community has assigned it the number 226-511-0, while the Food and Drug Administration Global Substance Registration System uses the Unique Ingredient Identifier M97TUQ3YN3. Alternative systematic names include 1,1,3,3-cyclohexanetetramethanol, 2-hydroxy-, which emphasizes the tetramethanol functionality, and 2-hydroxy-1,1,3,3-cyclohexanetetramethanol. The compound is also known by the descriptive name (2,2,6,6-tetramethylol)cyclohexanol, which highlights the tetramethylol substitution pattern.
Additional nomenclature variations found in chemical databases include 1,1,3,3-tetra(hydroxymethyl)cyclohexan-2-ol and (2-hydroxycyclohexane-1,1,3,3-tetrayl)tetramethanol. These various naming conventions demonstrate the complexity of describing the molecular structure through systematic nomenclature, with each approach emphasizing different structural features of the compound.
Molecular Formula and Stereochemical Configuration
The molecular formula of this compound is C₁₀H₂₀O₅, corresponding to a molecular weight of 220.26 grams per mole. The compound features a cyclohexane ring as the central framework, with one hydroxyl group directly attached to the ring at position 1 and four hydroxymethyl groups (-CH₂OH) positioned at carbons 2, 2, 6, and 6, creating a symmetrical substitution pattern.
The stereochemical configuration of this compound presents significant complexity due to the presence of multiple hydroxyl groups and the conformational flexibility of the cyclohexane ring. The International Chemical Identifier string InChI=1S/C10H20O5/c11-4-9(5-12)2-1-3-10(6-13,7-14)8(9)15/h8,11-15H,1-7H2 provides a complete description of the molecular connectivity. The simplified molecular-input line-entry system representation C1CC(C(C(C1)(CO)CO)O)(CO)CO further illustrates the structural arrangement.
The compound possesses multiple stereogenic centers due to the substitution pattern on the cyclohexane ring. The presence of five hydroxyl groups creates extensive possibilities for hydrogen bonding, both intramolecularly and intermolecularly. The symmetrical nature of the substitution at positions 2,2,6,6 results in a molecule with significant hydrogen bonding capabilities, which influences both its physical properties and crystal packing behavior.
Crystallographic Analysis and Conformational Studies
Crystallographic investigation of this compound has provided detailed insights into its solid-state structure and molecular conformation. X-ray diffraction studies reveal that the six-membered cyclohexane ring adopts a slightly twisted chair conformation in the crystal structure. This deviation from the ideal chair conformation is attributed to the steric and electronic effects of the multiple hydroxymethyl substituents and the ring hydroxyl group.
The crystal structure determination was performed using single-crystal X-ray diffraction techniques at 294 K, yielding an R-factor of 0.027 and a weighted R-factor (wR) of 0.069. The crystal structure data has been deposited with the Cambridge Crystallographic Data Centre under reference number 638513. The crystallographic analysis demonstrates that the molecular packing is stabilized by extensive intermolecular oxygen-hydrogen-oxygen interactions, forming a three-dimensional hydrogen bonding network.
The conformational analysis reveals that the hydroxyl group attached directly to the cyclohexane ring can adopt different orientations relative to the ring plane. Studies of related cyclohexanol derivatives indicate that the hydroxyl group can point either into or away from the ring, creating distinct conformational isomers. The presence of multiple hydroxymethyl groups in this compound adds additional conformational complexity, as each hydroxymethyl group can rotate around its carbon-carbon bond.
Comparative studies with simpler cyclohexanol derivatives demonstrate that the conformational preferences are influenced by both steric interactions and electronic effects. The extensive hydrogen bonding capabilities of the multiple hydroxyl groups in this compound significantly impact the preferred conformations in both the solid state and solution. The crystal packing analysis shows that molecules are arranged to maximize hydrogen bonding interactions while minimizing steric repulsion between the bulky substituents.
Computational Chemistry Modeling of Molecular Geometry
Computational chemistry investigations have provided detailed insights into the molecular geometry and electronic properties of this compound. Advanced quantum mechanical calculations using density functional theory methods have been employed to optimize the molecular geometry and analyze the conformational preferences. These studies utilize the M06-2X functional with the aug-cc-pVTZ basis set to achieve high accuracy in the geometric optimization and energy calculations.
The computational analysis reveals that the cyclohexane ring adopts a chair conformation as the global minimum energy structure, consistent with experimental crystallographic observations. The optimization calculations indicate that the hydroxyl group attached directly to the ring can adopt multiple orientations, with the axial and equatorial positions showing different energy profiles. Natural bond orbital analysis has been employed to deconvolve the contributions from hyperconjugation, electrostatic interactions, and steric effects on the molecular stability.
Geometry optimization protocols for similar polyhydroxy cyclohexane compounds recommend stopping the optimization when the gradient norm becomes smaller than 0.25 kcal per Angstrom. Following optimization, force constant calculations are essential to verify that the optimized structure corresponds to a true minimum on the potential energy surface rather than a transition state or higher-order saddle point. The absence of negative force constants confirms that the optimized geometry represents a stable molecular conformation.
Computational studies of hydrogen bonding interactions reveal that the multiple hydroxyl groups in this compound can form both intramolecular and intermolecular hydrogen bonds. These interactions significantly influence the preferred molecular conformations and contribute to the stability of the crystal structure. The calculations demonstrate that electrostatic contributions dominate the conformational preferences, with hydrogen bonding playing a crucial role in determining the relative energies of different conformers.
The computational modeling also provides insights into the electronic structure and charge distribution within the molecule. The presence of five hydroxyl groups creates regions of high electron density around the oxygen atoms, leading to significant dipole moments and polarization effects. These electronic properties are essential for understanding the compound's reactivity and its interactions with other molecules in both solution and solid-state environments.
Properties
IUPAC Name |
2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5/c11-4-9(5-12)2-1-3-10(6-13,7-14)8(9)15/h8,11-15H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVIFRMLTBUBGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)(CO)CO)O)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202506 | |
| Record name | 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5416-55-7 | |
| Record name | 2,2,6,6-Tetramethylolcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5416-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,2,6,6-Tetramethylolcyclohexanol | |
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| Record name | 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol | |
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| Record name | 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.101 | |
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| Record name | 2,2,6,6-TETRAMETHYLOLCYCLOHEXANOL | |
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Preparation Methods
Isolation and Purification
- After completion, the reaction mixture is neutralized or slightly acidified to pH 5–7 using formic acid.
- The neutralized mixture is evaporated to dryness.
- The dried residue is extracted with a low aliphatic alcohol, commonly methanol.
- The alcoholic extract is separated from insoluble inorganic materials.
- Removal of the solvent from the alcoholic solution yields crystalline this compound.
This method results in high purity and yields of 85–90%, significantly better than earlier methods that produced syrupy or low-yield crystalline products.
Reaction and Isolation Process Summary Table
| Step | Conditions/Details | Outcome |
|---|---|---|
| Condensation | Cyclohexanone + formaldehyde, CaO catalyst (0.625 mole/mole ketone), 60–100°C, 15–60 min | Formation of aqueous reaction mixture containing product |
| Neutralization | Formic acid to pH 5–7 | Stops reaction, adjusts pH |
| Evaporation | Evaporate to dryness | Concentrated solid residue |
| Extraction | Low aliphatic alcohol (methanol) | Dissolves product, separates from inorganic solids |
| Solvent Removal | Evaporate alcohol | Crystalline this compound |
Research Findings and Characterization
- The compound has been synthesized according to established procedures such as those by Witcoff and Mannich & Brose.
- Melting point ranges reported: 127–132 °C.
- Characterization techniques include FT-IR, showing characteristic hydroxyl and aliphatic C-H stretches; and 1H NMR, confirming the presence of hydroxymethyl groups and cyclohexanol ring protons.
- Mass spectrometry confirms molecular weight consistent with the formula C10H20O5 (approx. 220.26 g/mol).
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexanol derivatives with fewer hydroxymethyl groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield cyclohexane derivatives with aldehyde or carboxylic acid groups, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C10H20O5
Molecular Weight: 220.26 g/mol
CAS Number: 5416-55-7
The compound features four hydroxymethyl groups attached to a cyclohexane ring, providing multiple reactive sites for polymerization and other chemical transformations. Its structure allows it to participate in hydrogen bonding and nucleophilic substitution reactions.
Polymer Synthesis
THMC is primarily utilized as a building block in the synthesis of various polymers, particularly polyurethanes and polyether polyols. The presence of multiple hydroxyl groups allows THMC to act as a multifunctional initiator in polymerization reactions.
- Case Study: Star-Shaped Polyether-Pentols (PEPOs)
| Polymer Type | Initiator Used | Properties |
|---|---|---|
| Polyurethanes | THMC | Enhanced crosslinking and rigidity |
| Star-Shaped Polyether-Pentols | THMC + Epoxy Monomers | Tailored mechanical properties |
Biocompatible Materials
In the field of biomedical engineering, THMC is explored for its potential in developing biocompatible materials. Its hydroxymethyl groups can enhance the compatibility of materials used in drug delivery systems and tissue engineering.
- Application Example: Drug Delivery Systems
- THMC can be modified to create hydrogels that are suitable for drug encapsulation and controlled release, leveraging its hydrophilicity .
Synthesis of Pharmaceuticals
THMC serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo diverse chemical transformations makes it valuable in the pharmaceutical industry.
- Example: Synthesis of Active Pharmaceutical Ingredients (APIs)
- The compound can be involved in reactions that yield complex organic molecules essential for drug formulations .
Production of Resins and Coatings
Due to its polyol nature, THMC is employed in the production of resins, coatings, and adhesives. The compound's ability to enhance adhesion properties makes it suitable for various industrial applications.
| Application Type | Description |
|---|---|
| Resins | Used as a component for durable coatings |
| Adhesives | Enhances bonding strength |
Chemical Synthesis
THMC is utilized as a reagent in organic synthesis due to its reactivity. It can be transformed into other valuable chemical intermediates.
- Example: Synthesis of Polyorthocarbonates
Synthetic Routes
The synthesis of THMC typically involves the reaction of cyclohexanone with formaldehyde under basic conditions. This reaction proceeds through multiple steps leading to the formation of hydroxymethyl derivatives .
Synthetic Method Overview
- Starting Materials: Cyclohexanone and Formaldehyde
- Reaction Conditions: Basic medium
- Yield: Approximately 71% under optimized conditions
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol involves its ability to undergo various chemical transformations due to the presence of multiple hydroxymethyl groups. These groups can participate in hydrogen bonding, nucleophilic substitution, and other reactions, making the compound highly versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
Key Differences
- Hydroxymethyl vs. Methyl Groups: Unlike 2,2,6,6-Tetramethylcyclohexanol (methyl substituents), THMC’s hydroxymethyl groups enable hydrogen bonding and higher reactivity in crosslinking reactions .
- Functionality : THMC’s five hydroxyl groups exceed glycerol (3) and pentaerythritol (4), enhancing its utility in forming densely crosslinked polymers .
Functional Analogs in Polymer Chemistry
Performance in Ring-Opening Polymerization (ROP)
Advantages of THMC
- Star-Shaped Polymers : THMC’s tetrahedral geometry produces PEPOs with five arms, improving PUR mechanical properties .
- Low Dispersity : Crown ether activation ensures rapid initiation, minimizing side reactions .
Pharmaceutical Derivatives
- Nicomol (2,2,6,6-Tetrakis(nicotinoyloxymethyl)cyclohexanol): A THMC ester derivative used to inhibit plasma free fatty acid surges, preventing arrhythmias in ischemic heart disease .
- Comparison with 1,2-Hexanediol : While 1,2-hexanediol is a moisturizer in cosmetics, THMC derivatives target specific biochemical pathways due to their branched structure .
Physical Behavior in Atmospheric Science
THMC (denoted C10 in aerosols) forms glassy phases in mixed organic-sulfate particles, influencing ice nucleation efficiency at 210–235 K. Compared to 1,2,6-hexanetriol, THMC’s rigid cyclohexane backbone reduces molecular mobility, favoring glass formation .
Biological Activity
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (THMC) is a polyol compound that has garnered interest due to its unique structural properties and potential applications in various fields, including polymer chemistry and biomedicine. This article provides a comprehensive overview of its biological activity, including synthesis methods, molecular characteristics, and relevant case studies.
THMC can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde in the presence of a base, resulting in a compound with multiple hydroxymethyl groups. The synthesis details include:
- Molecular Weight : 243 g/mol
- Melting Point : 127–132 °C
- NMR Characteristics :
Antioxidant Properties
Research indicates that THMC exhibits significant antioxidant activity, which is crucial for preventing oxidative stress in biological systems. The compound's hydroxymethyl groups contribute to its ability to scavenge free radicals effectively.
Cytotoxicity Studies
In vitro studies have demonstrated that THMC has low cytotoxicity against various cell lines. For instance, an examination of its effects on rat alveolar macrophages showed no inflammatory or cytotoxic responses at concentrations up to 200 µg/mL . This suggests its potential as a safe additive in biomedical applications.
Polymerization and Biocompatibility
THMC serves as a functional monomer in the synthesis of polyether polyols and other polymers. Its ability to form crosslinked structures enhances the mechanical properties of materials while maintaining biocompatibility . The polymerization process often involves using THMC with potassium salts to create star-shaped polyether polyols suitable for various applications.
Case Studies
- Polyether-Pentols Synthesis : A study focused on synthesizing new star-shaped polyether-pentols (PEPOs) using THMC as a core initiator. The resulting polymers exhibited enhanced mechanical properties and potential for use in rigid foams .
- Ice Nucleation Efficiency : Research into the ice nucleation efficiency of organic-sulfate systems included THMC as a component. Results indicated that THMC could influence the phase behavior and crystallization processes in mixed organic systems .
- Liquid-Liquid Phase Separation : A study investigated the phase separation behavior of mixtures containing THMC and ammonium sulfate. The findings highlighted THMC's role in modulating the liquid-liquid phase separation at low temperatures .
Q & A
Q. What are the key synthetic routes for 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves hydroxymethylation of cyclohexanol derivatives under controlled conditions. For example, multi-step reactions may employ Mannich-type additions or acid-catalyzed hydroxymethylation using formaldehyde. Reaction parameters such as temperature (optimized between 40–60°C), pH (maintained slightly acidic to avoid polymerization), and stoichiometric ratios (excess formaldehyde to drive completion) are critical for yield and purity. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) is recommended to isolate the product .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) to identify hydroxyl and methylene protons (δ 3.5–4.5 ppm) and cyclohexane backbone signals. FT-IR verifies hydroxyl stretches (~3200–3400 cm⁻¹) and C-O bonds (~1050 cm⁻¹). For stereochemical analysis, X-ray crystallography is ideal but requires high-quality single crystals grown via slow evaporation in polar solvents (e.g., methanol). Mass spectrometry (ESI-TOF) confirms molecular weight (C₁₀H₂₀O₅, theoretical 220.13 g/mol) .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?
- Methodological Answer : Discrepancies in stereochemistry (e.g., axial vs. equatorial hydroxymethyl groups) can arise from competing reaction pathways. To address this:
- Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to enforce stereoselectivity .
- Analyze intermediates via HPLC with chiral columns to track enantiomeric excess.
- Apply DFT calculations to model transition states and identify energy barriers influencing selectivity .
Example: A study on similar cyclohexanol derivatives achieved 97% beta-selectivity using sterically hindered bases to control transition-state geometry .
Q. How can computational modeling predict reactivity in novel reaction environments?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) model interactions between the compound and solvents/catalysts. For instance:
Q. What methodologies optimize its application in polymer chemistry (e.g., crosslinking agents)?
- Methodological Answer : Evaluate crosslinking efficiency via:
- Rheological studies (time-dependent viscosity changes during curing).
- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition >200°C).
- Swelling tests in solvents (e.g., toluene) to quantify crosslink density.
For eco-friendly polymers, combine with bio-based epoxides and track gelation using in-situ FT-IR .
Data Contradiction and Validation
Q. How to address conflicting reports on its stability under acidic vs. basic conditions?
- Methodological Answer :
- Perform accelerated stability studies :
- Expose samples to pH 2–12 buffers at 40°C for 48 hours.
- Monitor degradation via HPLC-UV (λ = 254 nm) and identify byproducts with LC-MS .
- Kinetic modeling (e.g., Arrhenius plots) quantifies degradation rates.
- Literature suggests instability in strong acids due to ester hydrolysis, while bases promote oxidation .
Safety and Handling Protocols
Q. What are the critical safety considerations for lab-scale handling?
- Methodological Answer :
- Use fume hoods and nitrile gloves to avoid inhalation/skin contact.
- Store in airtight containers at 4°C to prevent moisture absorption.
- In case of spills, neutralize with vermiculite and dispose as hazardous waste.
- Toxicity data (LD₅₀ >2000 mg/kg in rats) suggests low acute risk, but chronic exposure studies are pending .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
